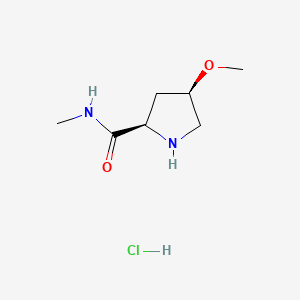
(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One common method includes the diastereoselective synthesis, which ensures high diastereoselectivity through tightly bound chelation-controlled transition states during ring closure reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as asymmetric hydrogenation and the use of specific catalysts like ruthenium-containing BINAP systems are employed to achieve the desired stereochemistry and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: Common in organic synthesis, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the synthesis of complex molecules for pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-4-hydroxyproline: Another chiral compound with similar stereochemistry used in organic synthesis.
(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride: Shares structural similarities and is used in similar applications.
Uniqueness
What sets (2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride apart is its specific methoxy and carboxamide functionalities, which confer unique chemical properties and biological activities. These features make it particularly valuable in the synthesis of complex molecules and in studies of stereochemical effects on biological systems.
Propriétés
Formule moléculaire |
C7H15ClN2O2 |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-7(10)6-3-5(11-2)4-9-6;/h5-6,9H,3-4H2,1-2H3,(H,8,10);1H/t5-,6-;/m1./s1 |
Clé InChI |
RKSOVLKLXBWCBR-KGZKBUQUSA-N |
SMILES isomérique |
CNC(=O)[C@H]1C[C@H](CN1)OC.Cl |
SMILES canonique |
CNC(=O)C1CC(CN1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B13492363.png)
![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
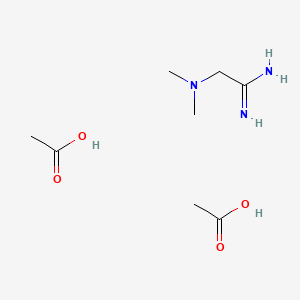

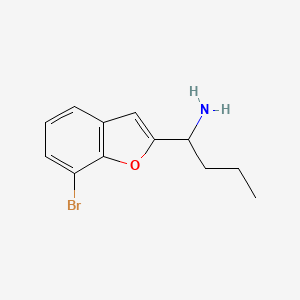

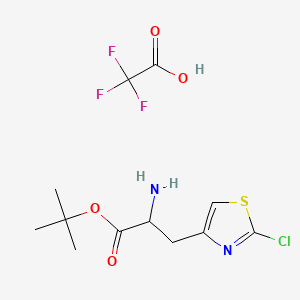
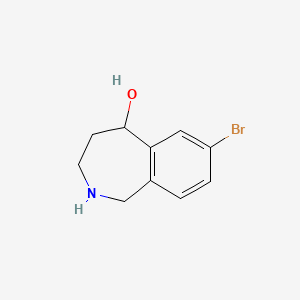

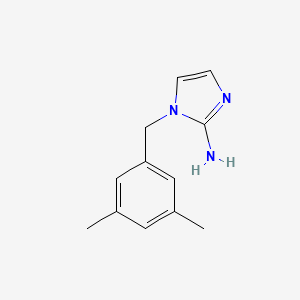
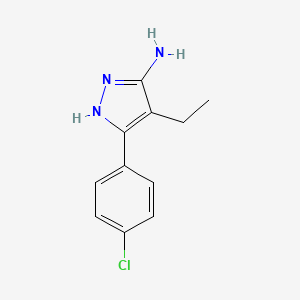
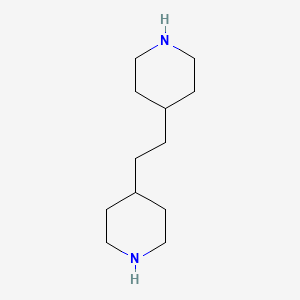
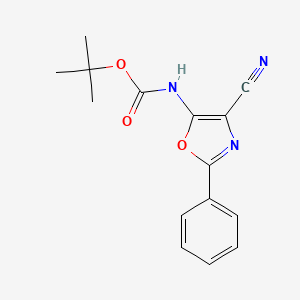
![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)
